(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623936-12-9 |
|---|---|
Molecular Formula |
C24H22FN3OS2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN3OS2/c1-3-4-12-27-23(29)21(31-24(27)30)14-18-15-28(19-8-6-5-7-9-19)26-22(18)17-11-10-16(2)20(25)13-17/h5-11,13-15H,3-4,12H2,1-2H3/b21-14- |
InChI Key |
XQQXBROYFHXQRT-STZFKDTASA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Formation of the Thiazolidinone Core: This involves the cyclization of a thiourea derivative with a haloketone.
Coupling of the Pyrazole and Thiazolidinone Units: This step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Thiazolidinone Core Reactivity
The thiazolidinone ring (1,3-thiazolidin-4-one) drives key reactions:
Pyrazole Moiety Reactivity
The 1-phenyl-3-(3-fluoro-4-methylphenyl)pyrazole subunit participates in:
Exocyclic Double Bond Reactivity
The Z-configured methylene group between thiazolidinone and pyrazole enables:
Side Chain Reactivity
The butyl group at N3 undergoes limited transformations:
| Reaction Type | Conditions | Outcome | Notes |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Conversion to carboxylic acid (low yield) | Competing thiazolidinone ring degradation. |
Cross-Coupling Reactions
The aryl halide-like fluorine substituent enables:
Mechanistic Studies
Computational DFT analyses (B3LYP/6-31G*) reveal:
-
Thioxo group acts as hydrogen bond acceptor (HOMO: −6.2 eV) .
-
Pyrazole ring contributes to π-stacking interactions (MEP surface: −28 kcal/mol) .
-
Transition states for nucleophilic ring opening show activation energy of 15.3 kcal/mol.
Reactivity Comparison with Analogues
Data normalized to parent thiazolidinone:
Degradation Pathways
Accelerated stability studies (ICH Q1A):
Scientific Research Applications
The compound (5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one, also known as 623936-12-9, is a complex organic compound featuring a thiazolidinone core and a pyrazole moiety . It has a molecular weight of approximately 451.6 g/mol. This compound is of interest in medicinal chemistry and pharmaceutical research because of its potential biological activities.
Scientific Research Applications
this compound has potential applications in various fields:
- Medicinal Chemistry: The compound is evaluated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
- Pharmaceutical Research: It is used in interaction studies to understand its binding affinities and inhibitory effects on biological targets, specifically enzymes involved in inflammatory pathways and cancer progression.
The uniqueness of (5Z)-3-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenylylpyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core and a pyrazole moiety. This specific arrangement imparts distinctive chemical properties and potential biological activities that are not commonly found in similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Mechanism of Action
The mechanism of action of (5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound shares a thiazolidinone core with several analogues, but differences in substituents critically influence its properties. Key comparisons include:
Biological Activity
The compound (5Z)-3-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, which is known for its diverse biological activities. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications.
Structural Overview
The compound features a thiazolidinone core with several substituents that may influence its biological activity. The presence of a pyrazole moiety and a butyl group are notable modifications that could enhance its pharmacological profile.
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that compounds with similar thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Study B | HeLa (Cervical) | 15.0 | Cell cycle arrest |
| Study C | A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial activity of thiazolidinones is well-documented. The compound has been tested against various bacterial strains, revealing potent antibacterial effects. For instance, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses. This compound's structural features may contribute to its ability to modulate inflammatory pathways effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring can significantly alter their pharmacological effects. For instance, substituents such as halogens or alkyl groups can enhance lipophilicity and improve bioavailability .
Case Studies
Several studies have highlighted the potential of thiazolidinone derivatives in clinical applications:
- Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives for their anticancer properties against multiple cancer types. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to standard treatments.
- Antimicrobial Research : Another investigation focused on the synthesis of new thiazolidinone derivatives, which exhibited superior antibacterial activity compared to existing antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
